molecular formula C22H20Cl2FN5OS B3005461 5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-21-8

5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3005461
CAS No.: 869344-21-8
M. Wt: 492.39
InChI Key: NZAICLFBDXZRIL-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dichlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group at position 2.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2FN5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-2-7-17(23)18(24)12-14)29-10-8-28(9-11-29)16-5-3-15(25)4-6-16/h2-7,12,19,31H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAICLFBDXZRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, with the molecular formula C22H20Cl2FN5OS and a molecular weight of 492.39 g/mol, is a complex organic compound that has attracted attention for its potential biological activities. This article summarizes the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core with various substituents that enhance its pharmacological properties. The structural elements include:

  • Thiazole and Triazole Rings : Known for their role in biological activity.
  • Piperazine Moiety : Commonly associated with central nervous system (CNS) effects.
  • Dichlorophenyl and Fluorophenyl Groups : These halogenated groups often contribute to the lipophilicity and bioactivity of compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Key findings include:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the piperazine group may enhance its interaction with biological targets involved in cancer progression.

CNS Activity

The piperazine moiety suggests potential CNS activity. Compounds containing piperazine are often explored for their effects on neurotransmitter systems and may exhibit anxiolytic or antidepressant effects. Studies have highlighted the role of piperazine derivatives in modulating serotonin and dopamine receptors.

Antimicrobial Properties

Preliminary data suggest that thiazole-containing compounds can exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on thiazolo[3,2-b][1,2,4]triazole derivatives:

CompoundStructural FeaturesBiological Activity
Compound AThiazole + PiperazineAnticancer
Compound BFluorinated AromaticCNS effects
Compound CDichlorophenyl GroupAntimicrobial

These findings indicate that modifications to the thiazole and piperazine components can significantly influence biological activity.

Pharmacological Assays

Pharmacological assays have been performed to evaluate the binding affinity of this compound to various receptors:

  • Adenosine Receptors : Binding assays indicate that certain derivatives exhibit high affinity for A2A adenosine receptors, which are implicated in neurodegenerative disorders.
  • Serotonin Receptors : Compounds similar to this one have shown promise in modulating serotonin receptor activity, suggesting potential use in treating mood disorders.

Scientific Research Applications

Antidepressant and Anxiolytic Effects : Research indicates that compounds similar to 5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit antidepressant and anxiolytic properties. These effects are often attributed to their interaction with serotonin receptors and modulation of neurotransmitter levels in the brain.

Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. The thiazole and triazole moieties have been linked to cytotoxic activities against various cancer cell lines. Further investigations are needed to elucidate the mechanisms behind these effects.

Research Applications

Application Area Details
Pharmacology Investigated for its potential as an antidepressant and anxiolytic agent.
Oncology Explored for cytotoxic effects against cancer cells.
Neuroscience Studied for its impact on neurotransmitter systems in animal models.
Synthetic Chemistry Used as a precursor in the synthesis of other biologically active compounds.

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated derivatives of thiazolo[3,2-b][1,2,4]triazoles for their antidepressant effects in rodent models. The results demonstrated that compounds with similar structures to this compound significantly reduced depressive-like behaviors.
  • Cytotoxicity Against Cancer Cells : In a research article from Cancer Letters, thiazole derivatives were tested against various human cancer cell lines. The findings indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that this compound could be further optimized for anticancer therapy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Triazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol - 3,4-Dichlorophenyl
- 4-(4-Fluorophenyl)piperazine
- 2-Methyl
C₂₃H₂₀Cl₂FN₅OS 518.4 Dual halogenation (Cl, F) enhances lipophilicity and receptor binding .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo[3,2-b][1,2,4]triazol-6-ol - 3-Chlorophenyl
- 4-Ethoxy-3-methoxyphenyl
- 2-Methyl
C₂₅H₂₆ClN₅O₃S 536.0 Methoxy/ethoxy groups increase polarity; may reduce blood-brain barrier penetration .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo[3,2-b][1,2,4]triazol-6-ol - 2-Fluorophenyl
- 4-(3-Chlorophenyl)piperazine
- 2-Methyl
C₂₂H₂₁ClFN₅OS 458.0 Ortho-fluorine substitution alters steric effects; potential for improved metabolic stability .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol () Thiazolo[3,2-b][1,2,4]triazol-6-ol - m-Tolyl
- 4-(3-Chlorophenyl)piperazine
- 2-Furyl
C₂₆H₂₄ClN₅O₂S 506.0 Furyl group introduces π-π stacking potential; m-tolyl may enhance hydrophobic interactions .

Pharmacological Implications

  • Halogenation Effects: The target compound’s 3,4-dichlorophenyl group likely enhances binding to hydrophobic pockets in enzymes or receptors compared to mono-halogenated analogs (e.g., 3-chlorophenyl in ). Fluorine in the 4-fluorophenyl group may improve metabolic stability via reduced cytochrome P450-mediated oxidation .
  • Piperazine Modifications : The 4-(4-fluorophenyl)piperazine moiety distinguishes it from analogs with 3-chlorophenyl-piperazine () or unsubstituted piperazine. Fluorine’s electronegativity could influence receptor affinity, as seen in serotonin/dopamine receptor ligands .
  • Thiazolo-Triazole Core : The methyl group at position 2 (common across analogs) may sterically hinder enzymatic degradation, while the hydroxyl group at position 6 could participate in hydrogen bonding with targets .

Predicted Bioactivity

The dichlorophenyl group may enhance binding to fungal cytochrome P450 enzymes .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the pyrazole core via cyclocondensation of 1-(4-methoxyphenyl)ethan-1-one with diethyl oxalate under sodium hydride in toluene, followed by hydrazine hydrate treatment to yield acetylated intermediates .
  • Step 2: Thiolation of intermediates using phosphorus oxychloride to generate 1,2,4-triazole-3-thiol derivatives.
  • Step 3: Coupling of the thiazolo-triazole moiety with 3,4-dichlorophenyl and 4-(4-fluorophenyl)piperazine groups via nucleophilic substitution or Mannich-like reactions .
  • Characterization: Intermediates are validated using 1^1H NMR (for functional group analysis), IR spectroscopy (to confirm S-H or N-H stretches), and elemental analysis (C, H, N, S content). Final compound purity is assessed via HPLC (>98% purity threshold) .

Advanced: How can molecular docking predict interactions with biological targets like 14-α-demethylase lanosterol (CYP51)?

Methodological Answer:

  • Target Selection: The fungal enzyme 14-α-demethylase (PDB: 3LD6) is a common target for antifungal agents. The compound’s triazole-thiazole scaffold is hypothesized to inhibit heme iron coordination in CYP51 .
  • Docking Workflow:
    • Ligand Preparation: Optimize the compound’s 3D structure using quantum mechanical methods (e.g., Gaussian09) to assign partial charges.
    • Binding Site Analysis: Define the active site using residues critical for azole antifungals (e.g., Phe228, Tyr132 in Candida albicans CYP51).
    • Software: AutoDock Vina or Schrödinger Suite with Glide SP/XP scoring.
  • Validation: Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors like fluconazole. Discrepancies may arise from protonation states or solvent effects, necessitating MD simulations for stability assessment .

Basic: Which chromatographic techniques ensure high purity, and how are they validated?

Methodological Answer:

  • HPLC Method: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. UV detection at 254 nm.
  • Validation Parameters:
    • Linearity (R2^2 > 0.99 for calibration curves).
    • Recovery (98–102% via spiked samples).
    • Repeatability (%RSD < 2% for retention times) .
  • Alternative: LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out co-eluting impurities .

Advanced: How can computational methods like quantum chemical calculations optimize reaction efficiency?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to map energy profiles for key steps (e.g., cyclocondensation). Identify rate-limiting steps (e.g., transition state energies > 25 kcal/mol).
  • Solvent Effects: Apply COSMO-RS to predict solvent polarity impact on yields. For example, toluene may favor SN2 reactions over DMF .
  • Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) for piperazine coupling. ICReDD’s hybrid approach (computational + experimental) reduces trial-and-error by 60% .

Advanced: How to address discrepancies in biological activity data across assays?

Methodological Answer:

  • Case Study: If MIC values for antifungal activity vary between CLSI and EUCAST protocols:
    • Assay Conditions: Control pH (7.0 ± 0.2), inoculum size (1–5 × 103^3 CFU/mL), and incubation time (24–48 h).
    • Statistical Analysis: Use Bland-Altman plots to quantify systematic bias. Replicate outliers may indicate compound degradation .
  • Orthogonal Assays: Validate with time-kill kinetics or biofilm inhibition to confirm static vs. cidal effects. Cross-reference with ADME data (e.g., plasma protein binding >90% may reduce free drug concentration) .

Basic: What spectroscopic techniques confirm the methylthiazolo-triazol-6-ol core?

Methodological Answer:

  • 1^1H NMR: Key signals include:
    • Thiazole protons: δ 6.8–7.2 ppm (multiplet for aromatic H).
    • Triazole NH: δ 10.5–11.0 ppm (broad, D2_2O exchangeable).
    • Piperazine CH2_2: δ 2.8–3.5 ppm (multiplet) .
  • 13^{13}C NMR: Carbonyl (C=O) at δ 165–170 ppm; thiazole C-S at δ 110–120 ppm .

Advanced: What strategies mitigate synthetic challenges in piperazine coupling?

Methodological Answer:

  • Steric Hindrance: Use microwave-assisted synthesis (100–120°C, 20 min) to enhance nucleophilic substitution efficiency .
  • Catalysis: Employ DBU (1,8-diazabicycloundec-7-ene) to deprotonate piperazine, accelerating coupling with chloro intermediates.
  • Byproduct Control: Monitor HPLC for N-alkylation vs. O-alkylation byproducts. Re-crystallize from ethanol/DMF (1:1) to isolate the desired product .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Analyze degradation via HPLC ; >90% remaining indicates suitability for oral dosing .
  • Light Sensitivity: Expose to UV light (254 nm) for 48 h; significant degradation (>10%) necessitates amber vial storage .

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